molecular formula C22H20N2O2 B6612144 N,N'-Bis(4-methoxybenzylidene)-1,4-phenylenediamine CAS No. 42286-41-9

N,N'-Bis(4-methoxybenzylidene)-1,4-phenylenediamine

Cat. No. B6612144
CAS RN: 42286-41-9
M. Wt: 344.4 g/mol
InChI Key: ZLMXOZRYFBGPHV-UHFFFAOYSA-N
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Description

N,N'-Bis(4-methoxybenzylidene)-1,4-phenylenediamine, also known as 4-Methoxybenzylidene-1,4-phenylenediamine (MB-PD), is an organic compound that has been used in a variety of scientific research applications. It is a diamine, meaning it contains two amine groups, and is a derivative of benzene. MB-PD is a colorless solid that is soluble in organic solvents, such as ethanol and methanol. It has a melting point of 70-71°C.

Scientific Research Applications

MB-PD has been used in a variety of scientific research applications. It has been used as a reagent for the synthesis of a variety of compounds, such as metal complexes and polymers. MB-PD has also been used as a catalyst for the oxidation of alcohols and as a ligand for the coordination of metal ions. Additionally, MB-PD has been used for the synthesis of a variety of organic compounds.

Mechanism of Action

MB-PD acts as a ligand, coordinating with metal ions to form complexes. The amine groups of MB-PD can act as a Lewis base, donating electrons to the metal ion. This forms a coordination bond between the metal ion and MB-PD. The coordination bond is typically a covalent bond, meaning that the electrons are shared between the metal ion and MB-PD.
Biochemical and Physiological Effects
MB-PD has not been found to have any significant biochemical or physiological effects. It is not known to be toxic to humans or other organisms, and it has not been found to be carcinogenic.

Advantages and Limitations for Lab Experiments

MB-PD has several advantages for use in lab experiments. It is relatively inexpensive and easy to synthesize and is soluble in common organic solvents. Additionally, it is stable and has a low melting point, making it easier to handle. The main limitation of MB-PD is that it is not particularly reactive, making it difficult to use in certain types of reactions.

Future Directions

The future of MB-PD lies in its potential applications in a variety of scientific research areas. It could be used to synthesize a variety of compounds, such as metal complexes and polymers. It could also be used as a catalyst for the oxidation of alcohols and as a ligand for the coordination of metal ions. Additionally, MB-PD could be used for the synthesis of a variety of organic compounds. Finally, MB-PD could be used in the development of new drugs and other therapeutic agents.

Synthesis Methods

MB-PD can be synthesized by the reaction of 4-methoxybenzaldehyde and 1,4-phenylenediamine in the presence of an acid catalyst, such as sulfuric acid. The reaction proceeds via a condensation reaction, forming a Schiff base. The reaction is typically carried out at room temperature and can be completed in a few hours.

properties

IUPAC Name

1-(4-methoxyphenyl)-N-[4-[(4-methoxyphenyl)methylideneamino]phenyl]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O2/c1-25-21-11-3-17(4-12-21)15-23-19-7-9-20(10-8-19)24-16-18-5-13-22(26-2)14-6-18/h3-16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLMXOZRYFBGPHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=NC2=CC=C(C=C2)N=CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70365219
Record name ST50550281
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70365219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-Bis(4-methoxybenzylidene)-1,4-phenylenediamine

CAS RN

42286-41-9
Record name ST50550281
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70365219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N'-BIS(4-METHOXYBENZYLIDENE)-1,4-PHENYLENEDIAMINE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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